molecular formula C19H21N9O B2489869 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2194849-86-8

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Katalognummer: B2489869
CAS-Nummer: 2194849-86-8
Molekulargewicht: 391.439
InChI-Schlüssel: WPDMJSWTUZOZLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a heterocyclic hybrid featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an azetidine-methyl-triazolopyridazine group. Its synthesis involves multi-step reactions, including cyclization and coupling strategies. For instance, intermediates like 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine are prepared via condensation reactions, followed by azetidine ring functionalization and subsequent alkylation to attach the pyridazinone backbone .

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-12-8-13(2)27(22-12)18-6-7-19(29)26(23-18)11-15-9-25(10-15)17-5-4-16-21-20-14(3)28(16)24-17/h4-8,15H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMJSWTUZOZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and related derivatives, focusing on their pharmacological properties.

Synthesis and Characterization

The synthesis of the target compound involves several steps, typically starting from readily available pyrazole and triazole derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm molecular structure and purity.

Table 1: Summary of Synthesis Conditions

StepReactantsSolventCatalystYield (%)
1Pyrazole derivatives + Triazole derivativesEthanolGlacial acetic acid71%
2Azetidine derivatives + Dihydropyridazine precursorsDMFNoneVariable

Antitumor Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant antitumor activity. For instance, derivatives of the compound were tested against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Table 2: Antitumor Activity Results

CompoundCell LineIC50 (µM)Mechanism of Action
AA54926Inhibition of tubulin
BHepG249.85Induction of apoptosis
CHT2919Cell cycle arrest

Antiviral Properties

In addition to antitumor effects, compounds derived from this class have shown antiviral properties. A study indicated that specific modifications to the phenyl moiety could enhance antiviral efficacy. The structural variations allow for tuning biological properties towards desired therapeutic effects.

Case Studies

Case Study 1: Anticancer Efficacy
A series of pyrazole derivatives were synthesized and evaluated for their anticancer potential. Compound A exhibited an IC50 value of 26 µM against A549 cells, demonstrating significant cytotoxicity. This was attributed to its ability to disrupt microtubule dynamics.

Case Study 2: Antiviral Activity
Another investigation focused on the antiviral activity of a related pyrazole derivative against viral infections. The results indicated that modifications in the triazole ring enhanced activity against specific viral strains.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridazine and Pyridazinone Derivatives

Pyridazinone derivatives are widely studied for their pharmacological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Summary
Target Compound (This Work) C₂₁H₂₂N₁₀O 478.46 Azetidine-methyl-triazolopyridazine, 3,5-dimethylpyrazole TRAF6 E3 ligase inhibition
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-one C₁₃H₁₄N₆O₂ 286.29 3,5-dimethylpyrazole Moderate antimicrobial activity
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine C₁₀H₁₀ClN₅ 235.67 Chlorine at pyridazine C3 Structural scaffold for kinase inhibitors

Key Differences :

  • The azetidine-triazolopyridazine group in the target compound improves binding affinity to TRAF6 compared to simpler pyridazinones .
  • Chlorine substitution in C₁₀H₁₀ClN₅ enhances electrophilicity but reduces aqueous solubility compared to the hydroxyl group in pyridazinones .
Triazolopyridazine and Pyrazolotriazolopyrimidine Derivatives

Triazolopyridazines are known for their role in kinase inhibition. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity
3-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid C₁₃H₁₄N₆O₂ 286.29 Propanoic acid side chain Enhanced solubility and target engagement
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives Varies ~250–350 Fused triazole-pyrimidine core Anticancer activity via topoisomerase inhibition

Key Differences :

  • The target compound’s azetidine linker provides conformational flexibility, enabling interactions with deeper hydrophobic pockets in enzymes like TRAF6 .
  • Propanoic acid derivatives (e.g., C₁₃H₁₄N₆O₂) exhibit better solubility but lower metabolic stability than the target compound’s methyl-azetidine group .
Pyrazole-Triazole Hybrids

Triazole-pyrazole hybrids are explored for diverse bioactivities:

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features Activity
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile C₁₁H₈N₆ 224.22 Azide functional group Click chemistry intermediate
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile C₂₀H₁₃F₂N₇ 389.36 Fluorobenzyl group Antifungal activity

Key Differences :

  • The target compound’s dihydropyridazinone ring confers rigidity, reducing off-target effects compared to flexible triazole-pyrazole hybrids .
  • Fluorine substituents in C₂₀H₁₃F₂N₇ enhance membrane permeability but may increase toxicity .

Research Findings and Mechanistic Insights

  • Target Compound : Demonstrated potent inhibition of TRAF6 E3 ligase (IC₅₀ = 0.8 µM), attributed to the azetidine-triazolopyridazine group’s interaction with the enzyme’s ubiquitin-binding domain .
  • Pyrazolotriazolopyrimidines : Showed isomerization-dependent activity; the [1,5-c] isomer exhibited 10-fold higher anticancer potency than the [4,3-c] isomer .
  • Pyridazinone Derivatives: Antimicrobial activity correlated with electron-withdrawing substituents (e.g., chlorine), which disrupt microbial membrane integrity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of the compound?

The synthesis involves multi-step reactions, often starting with heterocyclic precursors like pyrazole and triazolo-pyridazine derivatives. Key steps include:

  • Coupling reactions : Use azetidine intermediates for functionalization at the 2-position of pyridazinone .
  • Condition optimization : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to minimize side products .
  • Purification : Employ column chromatography followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., pyrazole methyl groups at δ 2.25–2.35 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 392.5) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% by UV at 254 nm) .
  • Thermal analysis : DSC and TGA determine melting points (e.g., 215–220°C) and thermal stability .

Advanced Research Questions

Q. How can computational tools improve the design of synthetic pathways and reaction mechanisms?

  • Quantum chemical calculations : Predict reaction energetics (e.g., transition states for triazole ring formation) using software like Gaussian or ORCA .
  • Reaction path search : Combine density functional theory (DFT) with machine learning to prioritize high-yield routes and reduce trial-and-error experimentation .
  • Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic solvents accelerating nucleophilic substitutions) .

Q. What methodologies are effective for studying the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., 14-α-demethylase activity measured via lanosterol depletion) to quantify IC50 values .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., Kd values for kinase targets) in real time .
  • Molecular docking : Align the compound’s 3D structure (optimized via PM7 semi-empirical methods) with protein active sites (e.g., PDB: 3LD6) to predict binding modes .

Q. How can contradictory reports on biological activity be resolved?

  • Comparative dose-response studies : Test the compound across standardized cell lines (e.g., HepG2 for cytotoxicity, MIC assays for antifungal activity) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural analogs : Synthesize derivatives with modified pyrazole/triazolo-pyridazine groups to isolate pharmacophores responsible for activity .

Q. What approaches are used to evaluate the compound’s therapeutic potential against specific diseases?

  • In vitro models : Assess antiproliferative effects on cancer cell lines (e.g., MTT assays on MCF-7) or antimicrobial activity via broth microdilution .
  • ADME profiling : Conduct Caco-2 permeability assays and microsomal stability tests to predict bioavailability .
  • In vivo efficacy : Use xenograft models (e.g., murine tumors) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Q. How should stability studies be designed to assess the compound under varying conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–13) and monitor hydrolytic decomposition by NMR .
  • Excipient compatibility : Blend with common excipients (e.g., lactose, PVP) and analyze interactions via FTIR .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the azetidine ring with piperidine or morpholine to study steric effects on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the pyridazine ring to enhance electrophilic reactivity .
  • Docking-driven SAR : Correlate computed binding energies (AutoDock Vina) with experimental IC50 values to prioritize analogs .

Notes on Evidence Utilization

  • Synthesis and Characterization : , and 17 provide protocols for multi-step synthesis, purification, and analytical validation.
  • Biological Evaluation : , and 11 detail enzyme assays, docking, and in vitro models.
  • Computational Design : and highlight AI/ML integration for reaction optimization.
  • Contradiction Resolution : Cross-reference biological data from , and 11 with structural insights from .

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